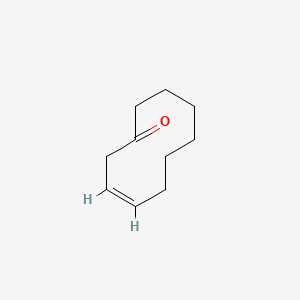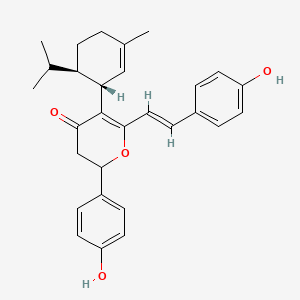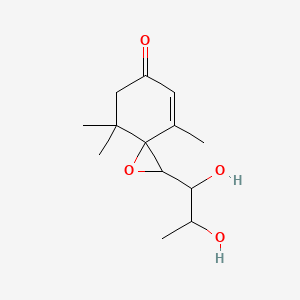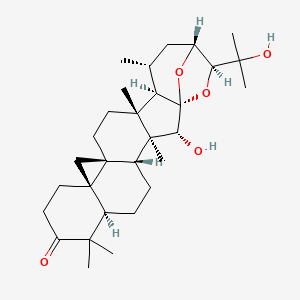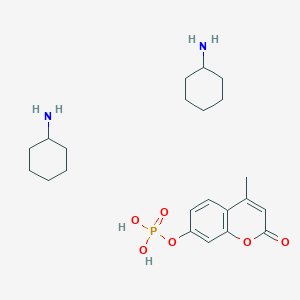
4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt is a sensitive fluorogenic substrate used in fluorometric and UV-spectrophotometric assays of phosphatases . This compound is particularly valuable in molecular biology and biochemistry for its ability to produce a fluorescent signal upon enzymatic cleavage, making it a useful tool for detecting and quantifying enzyme activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt typically involves the phosphorylation of 4-methylumbelliferone. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. The bis(cyclohexylammonium) salt form is achieved by neutralizing the phosphate ester with cyclohexylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the release of 4-methylumbelliferone, which is highly fluorescent .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of a phosphatase enzyme and is carried out in an aqueous buffer solution at an optimal pH for the enzyme’s activity. The reaction conditions are carefully controlled to ensure maximum fluorescence yield .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which emits a strong fluorescent signal upon excitation .
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt involves its enzymatic hydrolysis by phosphatases. The enzyme cleaves the phosphate group, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine the activity of the phosphatase enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylumbelliferyl β-D-glucuronide: Another fluorogenic substrate used to detect β-glucuronidase activity.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Used to assay N-acetyl-β-D-glucosaminidase activity.
Uniqueness
4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt is unique in its specific application for phosphatase assays. Its high sensitivity and strong fluorescent signal make it a preferred choice for detecting and quantifying phosphatase activity in various research and industrial applications .
Eigenschaften
IUPAC Name |
cyclohexanamine;(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O6P.2C6H13N/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;2*7-6-4-2-1-3-5-6/h2-5H,1H3,(H2,12,13,14);2*6H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAXHZSVMPSFGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N2O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysen-1-ol](/img/structure/B593486.png)
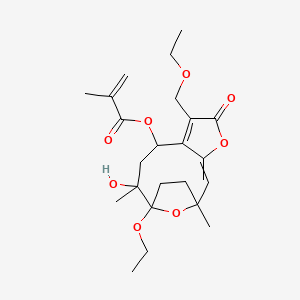
![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)
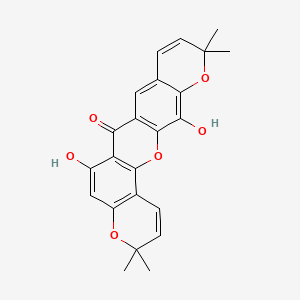

![(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione](/img/structure/B593499.png)
